molecular formula C10H14ClNO3 B8035010 3-Amino-2-(2-methoxyphenyl)propanoic acid hydrochloride

3-Amino-2-(2-methoxyphenyl)propanoic acid hydrochloride

Cat. No. B8035010
M. Wt: 231.67 g/mol
InChI Key: NAQKULGGADQVKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Amino-2-(2-methoxyphenyl)propanoic acid hydrochloride” is a chemical compound. It has a molecular weight of 245.71 . The IUPAC name for this compound is 2-(2-methoxybenzyl)-beta-alanine hydrochloride .


Molecular Structure Analysis

The molecular structure of “3-Amino-2-(2-methoxyphenyl)propanoic acid hydrochloride” can be represented by the SMILES string COc1ccc(cc1)C(N)CC(O)=O . This indicates that the compound contains a methoxyphenyl group attached to a propanoic acid moiety with an amino group .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 245.71 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved information .

Mechanism of Action

The mechanism of action of “3-Amino-2-(2-methoxyphenyl)propanoic acid hydrochloride” is not clear from the available information. Its effects would depend on its interactions with biological systems, which have not been specified .

Safety and Hazards

The compound is associated with certain hazards. It has been classified with the GHS07 pictogram, and the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

3-amino-2-(2-methoxyphenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-14-9-5-3-2-4-7(9)8(6-11)10(12)13;/h2-5,8H,6,11H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQKULGGADQVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CN)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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